molecular formula C13H26N2O2 B1592123 tert-Butyl 2-butylpiperazine-1-carboxylate CAS No. 1027511-69-8

tert-Butyl 2-butylpiperazine-1-carboxylate

Cat. No. B1592123
M. Wt: 242.36 g/mol
InChI Key: YWHDUWJBVKOUGW-UHFFFAOYSA-N
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Description

Tert-Butyl 2-butylpiperazine-1-carboxylate (TBPC) is a tertiary amine-based organic compound with a wide range of applications in scientific research. It is a colorless liquid with a boiling point of 156 °C and a melting point of -50 °C. TBPC is a versatile compound with a variety of uses in organic chemistry, biochemistry, and pharmacology. It is also used as a catalyst in several industrial processes.

Scientific Research Applications

Metal-Free Alkoxycarbonylation

A study by Xie et al. (2019) demonstrates the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources, which are key structural motifs in bioactive natural products and synthetic drugs. This method offers a practical protocol for preparing various quinoxaline-3-carbonyl compounds under mild conditions, highlighting the versatility of carbazates (including tert-butyl carbazate) in organic synthesis (Xie et al., 2019).

Boc-Protected Amines

Lebel and Leogane (2005) report on a mild and efficient one-pot Curtius rearrangement for synthesizing Boc-protected amines. The process involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate, demonstrating the role of tert-butyl carbamate in protecting amino acids (Lebel & Leogane, 2005).

Nucleophilic Substitutions and Radical Reactions

Jasch et al. (2012) discuss the use of tert-butyl phenylazocarboxylates as versatile building blocks in synthetic organic chemistry. The study highlights how these compounds undergo nucleophilic substitutions and radical reactions, offering a pathway for modifying the benzene ring and introducing functionality at strategic positions (Jasch et al., 2012).

Asymmetric Synthesis of Amines

Ellman et al. (2002) provide insights into the use of N-tert-Butanesulfinyl imines for the asymmetric synthesis of amines. This method leverages the tert-butanesulfinyl group to activate imines for nucleophilic addition, demonstrating its utility as a powerful chiral directing group (Ellman et al., 2002).

Chiral Auxiliary and Tert-Butoxycarbonylation Reagent

Studer, Hintermann, and Seebach (1995) synthesized both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, demonstrating its application as a chiral auxiliary and a building block in peptide synthesis. This work underscores the importance of tert-butyl groups in chiral synthesis and protection strategies (Studer et al., 1995).

properties

IUPAC Name

tert-butyl 2-butylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHDUWJBVKOUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609843
Record name tert-Butyl 2-butylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-butylpiperazine-1-carboxylate

CAS RN

1027511-69-8
Record name tert-Butyl 2-butylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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